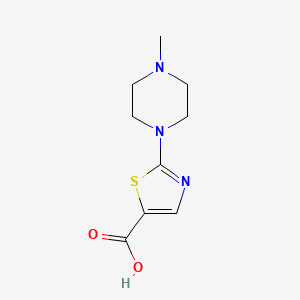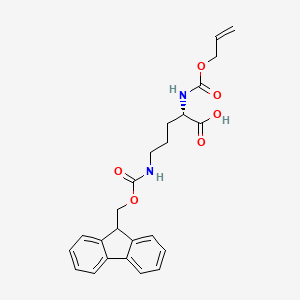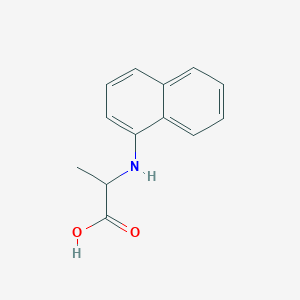
Acenaphthylene-1-carbaldehyde
描述
Acenaphthylene-1-carbaldehyde, also known as Acenaphthylene-1-carboxaldehyde, is a chemical compound with the molecular formula C13H8O and a molecular weight of 180.2020 . It is a derivative of acenaphthylene .
Synthesis Analysis
Acenaphthylene-1-carbaldehyde can be synthesized using various methods. One such method involves the use of acenaphthene-based N-heterocyclic carbene metal complexes. These complexes have been used in the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .Molecular Structure Analysis
The molecular structure of Acenaphthylene-1-carbaldehyde has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Acenaphthylene-1-carbaldehyde can participate in a wide range of reactions. For instance, it can be used in the synthesis of heterocyclic compounds through multicomponent reactions of acenaphthoquinone .科学研究应用
Organic Electronics
Acenaphthylene-1-carbaldehyde: is a precursor in the synthesis of novel polyaromatic hydrocarbons (PAHs), which are crucial for organic electronics. The compound can be used to create structures like diacenaphthopyrene, which consists of two acenaphthylene units connected by a pyrene bridge. These PAHs are investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic properties .
Catalysis
In the field of catalysis, Acenaphthylene-1-carbaldehyde derivatives are used to synthesize N-heterocyclic carbene (NHC) metal complexes. These complexes, particularly those with acenaphthylene subunits, are known for their superior σ-donor capabilities and stability. They are applied in modern catalysis, especially for carbon-carbon bond formation and enantioselective processes .
Dye-Sensitized Solar Cells (DSSCs)
Acenaphthylene-based chromophores, derived from Acenaphthylene-1-carbaldehyde , are tested for their application in dye-sensitized solar cells (DSSCs). The extension of the conjugated system from the acenaphylene core is a crucial step for enhancing the performance of DSSCs, which convert solar energy into electricity .
作用机制
Target of Action
Acenaphthylene-1-carbaldehyde, a derivative of acenaphthylene, is primarily used as a building block in the synthesis of various organic semiconductors . It is also involved in the synthesis of heterocyclic compounds with medicinal chemistry interest .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it participates in multicomponent reactions, which are generally defined as reactions where more than two starting materials react to form a product, incorporating essentially all of the atoms of the educts . These reactions are atom economic, efficient, and extremely convergent, reducing the number of steps in the reactions, thus avoiding complicated purification procedures and allowing saving of both solvents and reagents .
Biochemical Pathways
Acenaphthylene-1-carbaldehyde is involved in several biochemical pathways. For example, it is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates . The proposed metabolic pathway in strain RMSK is, acenaphthylene → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis-muconic acid .
Pharmacokinetics
Its molecular weight of 1802020 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of Acenaphthylene-1-carbaldehyde’s action is the production of various organic semiconductors and heterocyclic compounds with medicinal chemistry interest . These compounds have potential applications in various optoelectronic devices .
安全和危害
While specific safety data for Acenaphthylene-1-carbaldehyde was not found, it’s important to handle all chemicals with care. Acenaphthene, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .
未来方向
Acenaphthylene, the parent compound of Acenaphthylene-1-carbaldehyde, is an important building block of many organic semiconductors . It’s expected that Acenaphthylene-1-carbaldehyde and its derivatives will continue to play a significant role in the development of new materials for various optoelectronic devices .
属性
IUPAC Name |
acenaphthylene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGQYTUXTCURSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565525 | |
| Record name | Acenaphthylene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthylene-1-carbaldehyde | |
CAS RN |
96462-56-5 | |
| Record name | Acenaphthylene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acenaphthylene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-methoxy-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B1661757.png)
![7-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B1661758.png)
![1-[Dimethylamino(dimethyliminio)methyl]-1H-benzotriazole 3-oxide](/img/structure/B1661759.png)
![Benzoic acid, 4-[(phenylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B1661760.png)
![Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate](/img/structure/B1661762.png)

